N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride
Description
This compound features a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl) fused with a dimethylaminoethyl side chain and an isoindole-1,3-dione moiety. The hydrochloride salt enhances its solubility and stability. The isoindole-dione group is a known pharmacophore in bioactive molecules, suggesting applications in targeting proteases or kinases .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S.ClH/c1-24(2)7-8-25(22-23-15-9-16-17(31-12-30-16)10-18(15)32-22)19(27)11-26-20(28)13-5-3-4-6-14(13)21(26)29;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCHGDYWQBRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic Cores
Compound A: N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride
- Molecular Formula : C₁₅H₂₀ClN₃O₃S.
- Key Differences : Replaces the tricyclic core with a benzothiazole-dioxane hybrid. Lacks the isoindole-dione group.
- Bioactivity : Demonstrated moderate kinase inhibition in preliminary assays, though less potent than the target compound due to the absence of the isoindole-dione moiety .
Compound B: N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
- Key Differences : Substitutes the isoindole-dione with a 2,5-dioxopyrrolidinyl group and extends the side chain to a propyl group.
- Bioactivity : Exhibits enhanced solubility (logP = −1.2) but reduced binding affinity to 11β-HSD1 compared to the target compound, highlighting the critical role of the isoindole-dione in enzyme interaction .
Functional Analogues with Isoindole-Dione Moieties
Compound C : N-Ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
- Molecular Formula : C₁₆H₁₉N₃O₂S₂.
- Key Differences: Features a sulfur-rich tricyclic system and a propenyl group instead of dimethylaminoethyl.
- Bioactivity: Lower water solubility (37.5 µg/mL at pH 7.4) and weaker protease inhibition, likely due to the absence of the charged dimethylaminoethyl group .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest the isoindole-dione group forms hydrogen bonds with catalytic residues of 11β-HSD1, while the tricyclic core stabilizes hydrophobic interactions. This dual mechanism explains its superior IC₅₀ compared to analogues .
- Compound B : Despite structural similarity, the dioxopyrrolidinyl group induces steric hindrance, reducing enzyme affinity .
- Compound C: The sulfur-rich core and lack of charged groups limit bioavailability, underscoring the importance of the dimethylaminoethyl hydrochloride moiety in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
